molecular formula C17H13N3O2 B13875597 phenyl N-(6-phenylpyridazin-3-yl)carbamate

phenyl N-(6-phenylpyridazin-3-yl)carbamate

Cat. No.: B13875597
M. Wt: 291.30 g/mol
InChI Key: UPHDTFYIUNRVPV-UHFFFAOYSA-N
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Description

Phenyl N-(6-phenylpyridazin-3-yl)carbamate is a compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(6-phenylpyridazin-3-yl)carbamate typically involves the reaction of 6-phenylpyridazin-3-yl hydrazine with phenyl chloroformate. The reaction is carried out under mild conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:

6-phenylpyridazin-3-yl hydrazine+phenyl chloroformatephenyl N-(6-phenylpyridazin-3-yl)carbamate\text{6-phenylpyridazin-3-yl hydrazine} + \text{phenyl chloroformate} \rightarrow \text{this compound} 6-phenylpyridazin-3-yl hydrazine+phenyl chloroformate→phenyl N-(6-phenylpyridazin-3-yl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(6-phenylpyridazin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

Phenyl N-(6-phenylpyridazin-3-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phenyl N-(6-phenylpyridazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development.

Comparison with Similar Compounds

Phenyl N-(6-phenylpyridazin-3-yl)carbamate can be compared with other pyridazine derivatives, such as:

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

phenyl N-(6-phenylpyridazin-3-yl)carbamate

InChI

InChI=1S/C17H13N3O2/c21-17(22-14-9-5-2-6-10-14)18-16-12-11-15(19-20-16)13-7-3-1-4-8-13/h1-12H,(H,18,20,21)

InChI Key

UPHDTFYIUNRVPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

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